molecular formula C22H43KO2 B8711010 Potassium docosanoate CAS No. 7211-53-2

Potassium docosanoate

Cat. No.: B8711010
CAS No.: 7211-53-2
M. Wt: 378.7 g/mol
InChI Key: FYFUQDOEHQSBFN-UHFFFAOYSA-M
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Description

Potassium docosanoate is the potassium salt of docosanoic acid (C22:0), a saturated very-long-chain fatty acid (VLCFA). Docosanoic acid esters, such as ethyl docosanoate (C₂₄H₄₈O₂, MW 368.64) and methyl docosanoate, are well-documented in biological and industrial contexts, with roles in lipid metabolism, pheromone signaling, and chemical synthesis .

Properties

CAS No.

7211-53-2

Molecular Formula

C22H43KO2

Molecular Weight

378.7 g/mol

IUPAC Name

potassium;docosanoate

InChI

InChI=1S/C22H44O2.K/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22(23)24;/h2-21H2,1H3,(H,23,24);/q;+1/p-1

InChI Key

FYFUQDOEHQSBFN-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)[O-].[K+]

Related CAS

112-85-6 (Parent)

Origin of Product

United States

Comparison with Similar Compounds

Alkali Metal Salts of Fatty Acids

Potassium docosanoate belongs to the class of alkali metal carboxylates. Key comparisons include:

Property This compound Potassium Acetate Sodium Docosanoate
Molecular Formula C₂₂H₄₃KO₂ (inferred) C₂H₃KO₂ C₂₂H₄₃NaO₂ (inferred)
Chain Length C22 (VLCFA) C2 (short-chain) C22 (VLCFA)
Solubility Low (due to long hydrophobic tail) High (polar, water-soluble) Lower than potassium salts
Applications Potential use in lipid-based formulations, surfactants Electrolytes, diuretics Industrial surfactants, soaps
Biological Role Peroxisomal β-oxidation substrate Metabolic intermediate Limited evidence

Key Insights :

  • Chain Length Effects: VLCFA salts like this compound exhibit lower solubility and higher melting points compared to short-chain salts (e.g., potassium acetate). This impacts their utility in aqueous systems.
  • Cation Influence : Potassium salts generally have higher solubility than sodium salts due to smaller cation size, which may enhance bioavailability in pharmaceutical contexts.

Esters of Docosanoic Acid

Docosanoic acid forms esters with diverse alcohols, each with distinct properties:

Compound Ethyl Docosanoate Methyl Docosanoate 2-(2-Butoxyethoxy)ethyl Docosanoate
Formula C₂₄H₄₈O₂ C₂₃H₄₆O₂ C₃₀H₅₈O₄ (inferred)
Molecular Weight 368.64 g/mol 354.61 g/mol (inferred) 486.78 g/mol
Physical State Solid Solid (inferred) Liquid (ester with ether linkage)
Applications Research-grade lipid standard Pheromone component in bees Industrial plasticizer
Metabolic Fate Mitochondrial oxidation Partial peroxisomal oxidation Not studied

Key Insights :

  • Structural Modifications: Ether-linked esters (e.g., 2-(2-butoxyethoxy)ethyl docosanoate) exhibit lower viscosity and greater industrial applicability compared to simple alkyl esters.
  • Biological Activity: Methyl docosanoate disrupts nestmate recognition in honeybees, whereas ethyl docosanoate is metabolically inert in such contexts.

Chain Length Variation in Fatty Acid Salts

Docosanoate (C22:0) differs from shorter-chain analogs in metabolic and physical behaviors:

Fatty Acid Palmitate (C16:0) Eicosanoate (C20:0) Docosanoate (C22:0)
Oxidation Site Mitochondria Peroxisomes (partial) Peroxisomes (primary)
Melting Point ~63°C ~75°C ~80°C (estimated)
Plasma Levels in CTEPH Elevated Not elevated Not elevated
Labeling in Malonyl-CoA Minimal peroxisomal contribution Moderate contribution Major contributor

Key Insights :

  • Peroxisomal Preference : Longer chains (C20–C22) require peroxisomal β-oxidation to shorten before mitochondrial entry, unlike C16:0.

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